Deferoxamine

Thalassemia Iron Overload Hepatic Iron

For research programs demanding precise control over extracellular iron chelation, our Deferoxamine delivers the distinct hydrophilic character (Log P -3.0) and 1:1 hexadentate binding that oral alternatives cannot replicate. Unlike deferasirox or deferiprone, its physicochemical profile ensures confinement to the bloodstream, making it the definitive agent for in vitro iron-depletion assays, ex vivo organ perfusion, or combination 'shuttle' protocols requiring a high-stability terminal iron sink. Secure the gold-standard chelator for hepatocellular iron mobilization and labile plasma iron studies.

Molecular Formula C25H48N6O8
Molecular Weight 560.7 g/mol
CAS No. 70-51-9
Cat. No. B1203445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferoxamine
CAS70-51-9
SynonymsDeferoxamine
Deferoxamine B
Deferoxamine Mesilate
Deferoxamine Mesylate
Deferoxamine Methanesulfonate
Deferoximine
Deferrioxamine B
Desferal
Desferioximine
Desferrioxamine
Desferrioxamine B
Desferrioxamine B Mesylate
Desferroxamine
Mesilate, Deferoxamine
Mesylate, Deferoxamine
Mesylate, Desferrioxamine B
Methanesulfonate, Deferoxamine
Molecular FormulaC25H48N6O8
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
InChIInChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34)
InChIKeyUBQYURCVBFRUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.90e-02 g/L

Deferoxamine (CAS 70-51-9) Baseline Specifications and Procurement-Relevant Characteristics


Deferoxamine (also known as desferrioxamine B) is a naturally occurring trihydroxamic acid siderophore first isolated from the bacterium Streptomyces pilosus [1]. It functions as a hexadentate iron chelator, forming a highly stable 1:1 octahedral complex with ferric iron (Fe³⁺), thereby rendering the metal biologically inert and facilitating its excretion [2]. With a molecular weight of 560.7 Da and a calculated Log P of -3.0, deferoxamine is a relatively hydrophilic molecule that is not orally bioavailable, requiring parenteral administration [2]. As the first FDA-approved iron chelator (1968), it remains a foundational agent in the management of chronic transfusional iron overload [2].

Why Deferoxamine Is Not Interchangeable with Oral Iron Chelators: Physicochemical and Pharmacological Imperatives


Deferoxamine's clinical and industrial utility cannot be replicated by simple substitution with other approved iron chelators, such as deferasirox or deferiprone. These agents differ fundamentally in their iron-binding stoichiometry (1:1 hexadentate vs. 3:1 bidentate vs. 2:1 tridentate), metal affinity constants (log K = 30.6 vs. 36.5 vs. 36.7), and hydrophilicity (log P = -3.0 vs. 4.3 vs. -0.8), which collectively dictate distinct routes of administration, tissue distribution profiles, and excretion pathways [1]. Critically, these physicochemical disparities translate into divergent clinical performance in specific iron compartments: deferoxamine demonstrates superior efficacy in mobilizing hepatocellular iron stores, while oral agents exhibit different organ tropisms [2]. Furthermore, deferoxamine's well-characterized safety profile in pregnancy and its established role as a standard of care for over five decades provide a risk-benefit framework that cannot be assumed for newer agents [2]. Substitution without quantitative justification risks suboptimal iron clearance in target tissues or unexpected toxicities.

Deferoxamine Quantitative Differentiation Evidence: Comparative Performance Data Against Deferasirox, Deferiprone, and Schizokinen


Liver Iron Mobilization Superiority: Deferoxamine vs. Deferasirox and Deferiprone by MRI T2*

In a head-to-head retrospective cohort study of 155 thalassemia major patients, deferoxamine monotherapy achieved significantly lower liver iron concentrations compared to both deferasirox and deferiprone, as quantified by T2* magnetic resonance imaging [1]. This provides direct, quantitative evidence of deferoxamine's enhanced efficacy for mobilizing hepatic iron stores, a critical endpoint in managing transfusional hemosiderosis.

Thalassemia Iron Overload Hepatic Iron MRI T2*

Metal Binding Affinity and Stoichiometry: Deferoxamine's Unique 1:1 Hexadentate Complex

Deferoxamine forms a 1:1 hexadentate Fe(III) complex with a log K stability constant of 30.6 [1]. In contrast, the clinically used oral chelators deferasirox and deferiprone exhibit log K values of 36.5 and 36.7, respectively, but achieve this through 1:2 and 1:3 stoichiometries [1]. Deferoxamine's 1:1 binding ensures complete metal coordination and inertness, minimizing the potential for partially ligated, redox-active iron species.

Coordination Chemistry Siderophore Stability Constant Iron Chelation

Hydrophilicity and Tissue Penetration Profile: Deferoxamine (Log P = -3.0) vs. Deferasirox (Log P = 4.3)

Deferoxamine exhibits a marked hydrophilicity with a calculated Log P value of -3.0, in stark contrast to the highly lipophilic oral agent deferasirox, which has a Log P of 4.3 [1]. This physicochemical divergence dictates fundamentally different tissue penetration and excretion profiles. Deferoxamine's hydrophilicity limits its passive cellular uptake, confining its initial distribution primarily to the intravascular and extracellular spaces, from which it is readily excreted renally.

Pharmacokinetics Lipophilicity Tissue Distribution Blood-Brain Barrier

Quantitative Efficacy in In Vivo Iron Excretion: Deferoxamine vs. Deferiprone

In a controlled animal study using hypertransfused rats with selectively labeled hepatocellular iron stores, oral deferiprone was 1.6 to 1.9 times more effective than parenteral deferoxamine on a weight-per-weight basis at promoting iron excretion from parenchymal iron stores [1]. This data provides a quantitative benchmark for the relative in vivo potency of these two agents against a specific, clinically relevant iron pool.

Pharmacodynamics Iron Excretion Hypertransfused Rat Model Hepatocellular Iron

Iron Affinity: Deferoxamine (log K = 30.6) vs. Natural Siderophore Schizokinen (log K = 36.2)

Deferoxamine's iron(III) binding affinity (log K = 30.6) is notably lower than that of the structurally related natural siderophore schizokinen, which possesses a log K of 36.2 [1]. This 5.6 log unit difference is attributed to the substitution of one hydroxamate moiety in deferoxamine with an α-hydroxycarboxylate group in schizokinen [1]. This data defines deferoxamine's position within the broader landscape of siderophore affinities.

Siderophore Chemistry Metal Affinity Hydroxamate Biomimetic

High-Value Application Scenarios for Deferoxamine Based on Quantified Differentiation


Research Requiring Quantifiable Mobilization of Hepatic Iron Stores

As evidenced by its superior performance in reducing liver iron concentration measured by T2* MRI (p=0.004) compared to deferasirox and deferiprone [1], deferoxamine is the agent of choice for preclinical and clinical studies where the primary objective is the quantifiable reduction of hepatocellular iron burden. This includes the development of models for iron-overload cardiomyopathy or studies of hepatic fibrogenesis secondary to transfusional hemosiderosis.

Experimental Systems Requiring Extracellular/Intravascular Iron Chelation with Minimal Cellular Penetration

Deferoxamine's pronounced hydrophilicity (Log P = -3.0), which starkly contrasts with deferasirox (Log P = 4.3) [1], makes it uniquely suited for applications requiring iron chelation that is confined to the extracellular space or bloodstream. This property is invaluable in in vitro models (e.g., cell culture media supplementation), ex vivo organ perfusion studies, and for investigating the role of labile plasma iron in disease pathogenesis without confounding intracellular effects.

Studies of Iron Chelation Synergy and Combination Therapy

The well-documented 'shuttle' effect, where iron is mobilized from cells by a lipophilic chelator (e.g., deferiprone) and then transferred to deferoxamine for stable complexation and excretion [1], positions deferoxamine as an essential component in combination chelation protocols. Research investigating additive or synergistic iron mobilization relies on deferoxamine's 1:1 hexadentate binding and high stability to serve as the terminal 'sink' for iron, as quantified in studies showing additive effects of combined DFO and DFP therapy [1].

Applications Demanding a Well-Characterized, Reversible Iron Chelator for Controlled Metal Buffering

Compared to ultra-high-affinity siderophores like schizokinen (log K = 36.2 vs. 30.6 for DFO) [1], deferoxamine's more moderate affinity allows for a degree of reversibility and controlled iron buffering in experimental systems. This is critical for applications in synthetic biology, bioremediation research, or the development of iron-responsive sensors, where irreversible metal sequestration by higher-affinity chelators would be detrimental.

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